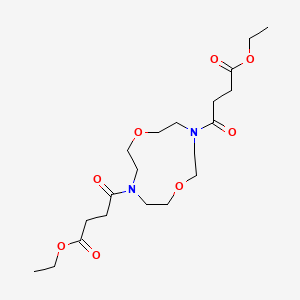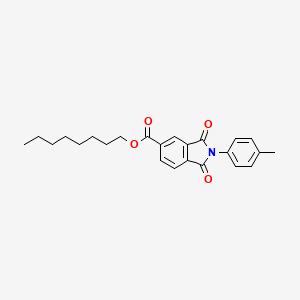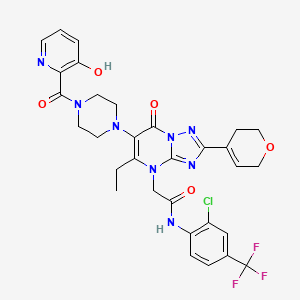![molecular formula C11H9N5O3 B11708851 N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2-nitrophényl)méthylidène]-1H-pyrazole-5-carbohydrazide est un composé organique appartenant à la classe des hydrazones. Ce composé est caractérisé par la présence d'un cycle pyrazole, d'un groupe nitrophényle et d'une partie carbohydrazide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N'-[(E)-(2-nitrophényl)méthylidène]-1H-pyrazole-5-carbohydrazide implique généralement la réaction de condensation entre le 2-nitrobenzaldéhyde et le 1H-pyrazole-5-carbohydrazide. La réaction est généralement effectuée dans un solvant éthanolique sous reflux pendant plusieurs heures. Le produit est ensuite purifié par recristallisation dans l'éthanol .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et l'évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(2-nitrophényl)méthylidène]-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophényle peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe nitro peut être réduit en un groupe amino à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Substitution : La partie hydrazone peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H₂) avec du palladium sur charbon (Pd/C) ou du borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Formation de dérivés nitro.
Réduction : Formation de dérivés amino.
Substitution : Formation d'hydrazones substituées.
Applications de la recherche scientifique
N'-[(E)-(2-nitrophényl)méthylidène]-1H-pyrazole-5-carbohydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.
Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Industrie : Utilisé dans la synthèse d'autres molécules et matériaux organiques complexes.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(2-nitrophényl)méthylidène]-1H-pyrazole-5-carbohydrazide implique son interaction avec diverses cibles moléculaires. Le composé peut se lier aux ions métalliques, formant des complexes stables qui peuvent inhiber ou activer des enzymes spécifiques. De plus, son groupe nitrophényle peut subir des réactions redox, conduisant à la génération d'espèces réactives de l'oxygène (ROS) qui peuvent induire des dommages cellulaires dans les cellules microbiennes ou cancéreuses .
Applications De Recherche Scientifique
N’-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific enzymes. Additionally, its nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in microbial or cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(2-chloro-5-nitrophényl)méthylidène]-2-{[5-(4-méthylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- N'-[(E)-(1-pyridyl)méthylidène]-1,3-propanediamine
- N'-[(E)-(2-hydroxyp hényl)méthylidène]-2,6-naphtalènedicarbohydrazide
Unicité
N'-[(E)-(2-nitrophényl)méthylidène]-1H-pyrazole-5-carbohydrazide est unique en raison de sa combinaison d'un cycle pyrazole et d'un groupe nitrophényle, ce qui lui confère une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C11H9N5O3 |
|---|---|
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
N-[(E)-(2-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9N5O3/c17-11(9-5-6-12-14-9)15-13-7-8-3-1-2-4-10(8)16(18)19/h1-7H,(H,12,14)(H,15,17)/b13-7+ |
Clé InChI |
UKXCCQWZCROMGY-NTUHNPAUSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NN2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)

![N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11708782.png)
![N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B11708783.png)




![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
